molecular formula C6H9ClN2 B1313815 Pyridin-4-ylmethanamine hydrochloride CAS No. 64460-41-9

Pyridin-4-ylmethanamine hydrochloride

Cat. No.: B1313815
CAS No.: 64460-41-9
M. Wt: 144.6 g/mol
InChI Key: OOSYLIFOSMQOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-ylmethanamine hydrochloride (CAS 64460-41-9) is a pyridine derivative with the molecular formula C₆H₉ClN₂ and a molecular weight of 144.60 g/mol. Its structure consists of a pyridine ring substituted at the 4-position with an aminomethyl group (-CH₂NH₂), which is protonated as a hydrochloride salt. This compound is widely utilized in pharmaceutical and agrochemical research, particularly as a synthetic intermediate or building block for more complex molecules. Industrial applications include its use in pesticides, food additives, and active pharmaceutical ingredients (APIs) .

Scientific Research Applications

Scientific Research Applications

Pyridin-4-ylmethanamine hydrochloride serves as a versatile building block in organic synthesis and has potential applications in drug development due to its biological activity. Here are key areas of application:

Medicinal Chemistry

  • Drug Development : The compound is utilized as a precursor in synthesizing novel therapeutic agents. Its structural characteristics allow for modifications that can enhance pharmacological properties.
  • Enzyme Interactions : It is used in studies examining enzyme interactions, particularly as a ligand in receptor binding studies, which is crucial for understanding drug mechanisms and designing effective pharmaceuticals.

Biochemical Research

  • Receptor Binding Dynamics : this compound interacts with specific receptors, modulating their activity and influencing various physiological processes. This property makes it valuable for research into neurotransmitter systems and other physiological pathways.
  • Antioxidant and Anti-inflammatory Activities : Compounds with similar structures have shown antioxidant and anti-inflammatory properties, important for protecting cells from oxidative stress and inflammation-related damage.

Industrial Applications

  • Production of Specialty Chemicals : The compound is used as an intermediate in the production of agrochemicals and other fine chemicals, showcasing its utility beyond the laboratory setting.

Neuropharmacological Studies

Research has indicated that this compound may influence cognitive functions by acting on neurotransmitter receptors. These studies focus on its potential as an antidepressant or anxiolytic agent .

Anticancer Potential

Recent investigations have explored the compound's ability to affect microtubule structures in cancer cells. For instance, derivatives of this compound have been evaluated for their antiproliferative activities against various cancer cell lines, showing promising results that warrant further exploration .

Toxicity Profile

Toxicity assessments indicate that this compound is generally classified as non-toxic or slightly toxic based on LD50 values. This favorable toxicity profile enhances its appeal for further pharmacological exploration.

Mechanism of Action

The mechanism of action of Pyridin-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-4-ylmethanamine hydrochloride belongs to a class of pyridine-based amines, which vary in substituents, salt forms, and pharmacological properties. Below is a detailed comparison with three closely related analogs:

Structural Analogs and Key Differences

N-Methyl-1-(pyridin-3-yl)methanamine (CAS 20173-04-0)

  • Molecular Formula : C₇H₁₁N₂
  • Molecular Weight : 123.18 g/mol
  • Structural Features: A pyridine ring substituted at the 3-position with an aminomethyl group, where the amine is methylated (-CH₂N(CH₃)).
  • Key Differences: Lack of hydrochloride salt (neutral amine). Substitution at the pyridine 3-position instead of 4-position.

(2-Methylpyridin-4-yl)methanamine Dihydrochloride (CAS 1357353-58-2)

  • Molecular Formula : C₇H₁₂Cl₂N₂
  • Molecular Weight : 195.09 g/mol
  • Structural Features: A pyridine ring substituted at the 4-position with an aminomethyl group and at the 2-position with a methyl group.
  • Key Differences: Additional methyl substituent at the pyridine 2-position, increasing steric hindrance. Dihydrochloride salt form, which may enhance water solubility compared to the monohydrochloride form of Pyridin-4-ylmethanamine .

1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine Dihydrochloride (CAS Not Specified)

  • Molecular Formula : C₁₃H₁₆Cl₂N₂
  • Molecular Weight : 271.18 g/mol
  • Structural Features : A chiral center with both pyridin-4-yl and 2-methylphenyl groups attached to the methanamine moiety.
  • Key Differences :
    • Bulky aromatic substituent (2-methylphenyl), significantly altering lipophilicity (LogP ≈ 2.04 for Pyridin-4-ylmethanamine vs. higher for this analog).
    • Dihydrochloride salt and complex stereochemistry, which may impact receptor binding in drug development .

Comparative Data Table

Property This compound N-Methyl-1-(pyridin-3-yl)methanamine (2-Methylpyridin-4-yl)methanamine Dihydrochloride 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine Dihydrochloride
CAS Number 64460-41-9 20173-04-0 1357353-58-2 Not Specified
Molecular Formula C₆H₉ClN₂ C₇H₁₁N₂ C₇H₁₂Cl₂N₂ C₁₃H₁₆Cl₂N₂
Molecular Weight (g/mol) 144.60 123.18 195.09 271.18
Salt Form Monohydrochloride Neutral amine Dihydrochloride Dihydrochloride
Substituents 4-Pyridinyl, -CH₂NH₂·HCl 3-Pyridinyl, -CH₂N(CH₃) 4-Pyridinyl (2-CH₃), -CH₂NH₂·2HCl 4-Pyridinyl, 2-methylphenyl, -CH(NH₂)·2HCl
Purity (Commercial) 98–99% Not Reported Not Reported Not Reported

Biological Activity

Pyridin-4-ylmethanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies, including its effects on protein kinases, potential antimalarial properties, and other therapeutic applications.

Chemical Structure and Properties

This compound (C6_6H8_8ClN) features a pyridine ring substituted with a methanamine group. Its structural characteristics contribute to its biological activities, particularly in the inhibition of various enzymes and receptors.

Biological Activities

1. Protein Kinase Inhibition

Recent studies have investigated the protein kinase inhibitory potential of derivatives related to pyridin-4-ylmethanamine. One study synthesized several compounds and evaluated their inhibitory effects on a panel of protein kinases, including CLK1 and DYRK1A. The results indicated that while some derivatives exhibited moderate activity, the planar structure of certain scaffolds was critical for maintaining potency against these kinases .

CompoundKinase Inhibition (%) at 10 µM
Compound 515%
Compound 720%
Compound 1210%

2. Antimalarial Activity

Pyridin-4-ylmethanamine derivatives have also been explored for their antimalarial properties. A related study optimized a pyrimidine scaffold leading to compounds that demonstrated significant efficacy against Plasmodium falciparum. The most promising compound showed a reduction in parasitemia by 96% when dosed at 30 mg/kg orally over four days in a mouse model . The presence of the pyridine moiety was crucial for maintaining activity, as modifications led to decreased potency.

3. Antimicrobial and Antiviral Properties

The pyridine nucleus is recognized for its therapeutic potential, including antimicrobial and antiviral activities. Compounds containing this moiety have shown effectiveness against various pathogens. A review highlighted that pyridine derivatives can inhibit bacterial growth and exhibit antiviral properties, particularly against RNA viruses .

Case Studies

Case Study 1: Protein Kinase Inhibitors

In a study focused on the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone derivatives, researchers assessed their ability to inhibit several kinases. Despite the structural simplicity of these compounds, they found that none exhibited potent inhibitory activity against the tested kinases, emphasizing the need for more complex structures to achieve desired effects .

Case Study 2: Antimalarial Optimization

A phenotypic hit against Plasmodium falciparum was optimized through modifications to the pyridine scaffold. The resulting compound not only displayed improved pharmacokinetics but also demonstrated significant efficacy in reducing parasitemia in vivo, underscoring the potential of pyridine derivatives in malaria treatment .

Computational Predictions

Recent advancements in computational biology have enabled the prediction of CYP450 enzyme inhibition by this compound using machine learning models. These models have successfully identified potential inhibitors among various compounds, providing a cost-effective approach to drug discovery .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Pyridin-4-ylmethanamine hydrochloride, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonylation reactions involving pyridin-4-ylmethanamine and sulfonyl chlorides in dichloromethane with triethylamine as a base yield derivatives like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide . Optimization includes temperature control (e.g., heating to 323 K for 4 hours), solvent selection (dry dichloromethane), and purification via column chromatography (petroleum ether:ethyl acetate, 7:3 ratio). Monitoring reaction progress with TLC ensures intermediate stability .

Q. How is the purity of this compound validated in synthetic workflows?

Purity assessment employs techniques like FTIR spectroscopy for functional group verification (e.g., NH stretching at ~3300 cm⁻¹) and HPLC for quantitative analysis. For instance, Primesep 100 columns with UV detection at 254 nm are used to resolve impurities, ensuring >95% purity . Mass spectrometry (LC-MS/MS) and NMR (¹H/¹³C) further confirm structural integrity .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Personal protective equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
  • Decontamination: Immediate rinsing with water for skin exposure and medical consultation for persistent irritation .
  • Waste disposal: Neutralization of acidic residues before disposal .

Advanced Research Questions

Q. How does this compound contribute to thermochromic material development?

In lead-iodide hybrids (e.g., [PbI₄·4-MAPY]), the compound acts as a structural modulator. Its pyridine moiety stabilizes the 1D anionic chain, enabling reversible thermochromism (lemon yellow → carmine red at 420 K). Phase transitions are analyzed via single-crystal XRD, revealing lattice distortion under heating, which alters the bandgap (blue shift from 2.15 eV to 1.99 eV) . UV-Vis spectroscopy tracks absorption edge shifts (576 nm → 618 nm) during thermal cycling .

Q. What role does this compound play in enzyme inhibition studies?

As a precursor for N-substituted piperazine derivatives, it inhibits Leishmania CYP51 and CYP5122A1 enzymes, critical for ergosterol biosynthesis. Structure-activity relationship (SAR) studies show that alkylation of the pyridine ring enhances binding affinity (IC₅₀ < 1 µM). Computational docking (AutoDock Vina) and mutagenesis assays identify key interactions with heme cofactors and active-site residues (e.g., Phe78, Leu321) .

Q. How can researchers address batch-to-batch variability in this compound during drug discovery?

Variability is mitigated through:

  • Standardized synthesis protocols: Strict control of stoichiometry (e.g., 1:1 molar ratio of pyridin-4-ylmethanamine to sulfonyl chloride) .
  • Quality control (QC) metrics: HPLC retention time consistency (±0.1 min) and elemental analysis (C, H, N ±0.3%) .
  • Stability studies: Accelerated degradation tests (40°C/75% RH for 6 months) to assess hygroscopicity and shelf-life .

Q. Methodological Considerations

Q. What analytical strategies resolve contradictory data in this compound’s bioactivity profiles?

Conflicting results (e.g., variable IC₅₀ values in enzyme assays) are addressed by:

  • Meta-analysis: Calculating heterogeneity indices (I² > 50% indicates significant variability) to identify outlier studies .
  • Dose-response validation: Replicating assays across multiple cell lines (e.g., Leishmania donovani promastigotes vs. amastigotes) .
  • Orthogonal assays: Combining enzymatic inhibition data with cytotoxicity profiling (e.g., MTT assays on mammalian Vero cells) .

Q. How is this compound integrated into combinatorial chemistry workflows?

It serves as a building block for Mannich reactions, producing aryl-propanone derivatives (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) with cytotoxic activity. Optimized conditions include paraformaldehyde as a carbonyl source, phenethylamine hydrochloride, and ketone components (e.g., 4'-fluoroacetophenone), achieving yields of 87–98% . Parallel synthesis in 96-well plates with automated liquid handlers accelerates library generation .

Preparation Methods

Reductive Amination of Pyridine Derivatives

One of the most common and efficient methods to prepare pyridin-4-ylmethanamine hydrochloride involves reductive amination of pyridine aldehydes or related intermediates.

  • Starting Materials: 4-pyridinecarboxaldehyde or 4-pyridinecarboxylate esters.
  • Reducing Agents: Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2 with Pd-C).
  • Solvents: Methanol, ethanol, acetonitrile, or tetrahydrofuran (THF).
  • Catalysts/Bases: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or ammonia water.
  • Reaction Conditions: Typically carried out at room temperature to reflux temperatures (25–80°C), under inert atmosphere or nitrogen protection.

Example:
A ruthenium-based catalytic hydrogenation of 4-pyridinecarboxaldehyde with ammonium hydroxide in acetonitrile at 60°C under 2.5 MPa hydrogen for 12 hours yields pyridin-4-ylmethanamine with 94% isolated yield and 98% GC yield.

Reduction of 4-Pyridinecarboxylate Esters

An alternative approach involves the reduction of 4-pyridinecarboxylate esters to 4-pyridinemethanol, which can be further converted to the amine salt.

  • Method: Sodium borohydride and lithium chloride form a reduction mixture in THF. The ester is added dropwise, and the mixture is refluxed for 6–8 hours.
  • Quenching: Acid solution (e.g., 30% HCl) is added at low temperature (-5 to 5°C) to quench the reaction.
  • Workup: Extraction with THF, drying over anhydrous sodium sulfate, and concentration under reduced pressure yields 4-pyridinemethanol, which can be converted to the amine hydrochloride salt.

Multi-Step Synthesis via Oxime Intermediates

For substituted pyridinylmethanamine hydrochlorides, such as chlorophenyl derivatives, a multi-step synthesis is employed:

  • Step 1: Oxidation of chlorophenyl-pyridinylmethanone derivatives using chromium trioxide in acetic acid.
  • Step 2: Conversion to methanone oxime derivatives by reaction with hydroxylamine hydrochloride.
  • Step 3: Reduction of oxime to amine hydrochloride using zinc and acetic acid in ethanol.
  • Purification: Extraction and drying steps yield the hydrochloride salt with high purity.
Method Starting Material Reducing Agent / Catalyst Solvent Conditions Yield (%) Notes
Catalytic hydrogenation 4-pyridinecarboxaldehyde Ru-based catalyst, H2 Acetonitrile 60°C, 12 h, 2.5 MPa H2 94 (isolated) High conversion, mild conditions
Reductive amination 4-pyridinecarboxaldehyde + NH3 NaBH3CN, DABCO base Methanol Room temp, several hours Not specified Efficient, avoids side reactions
Reduction of ester 4-pyridinecarboxylate methyl ester NaBH4 + LiCl THF Reflux 6–8 h High (not quantified) Simple, scalable, acid quench yields hydrochloride salt
Multi-step (chlorophenyl derivatives) Chlorophenyl-pyridinylmethanone Zn + AcOH reduction Ethanol Ambient temp, 16 h Not specified Suitable for substituted derivatives
  • Reaction Medium: Alcoholic solvents such as methanol and ethanol are preferred for reductive amination due to solubility and reaction rate advantages.
  • Reducing Agents: Sodium cyanoborohydride is favored for reductive amination because of its selectivity and mildness, minimizing side reactions.
  • Catalysts: Ruthenium-based catalysts enable high conversion and selectivity under hydrogenation conditions.
  • Temperature Control: Maintaining moderate temperatures (25–60°C) prevents over-reduction or decomposition.
  • Quenching and Workup: Acid quenching (e.g., with HCl) is essential to isolate the hydrochloride salt and improve product stability.
  • Purification: Recrystallization from ethanol/water or chromatographic methods ensure high purity (90–98% by HPLC).

The preparation of this compound is well-established through reductive amination of pyridine aldehydes or reduction of pyridine esters. Catalytic hydrogenation and sodium borohydride-based reductions are the most common and effective methods, offering high yields and purity. Multi-step syntheses are used for substituted derivatives. Reaction conditions are optimized to balance conversion, selectivity, and product stability, with acid quenching and appropriate purification steps critical for obtaining the hydrochloride salt in pure form.

Properties

IUPAC Name

pyridin-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSYLIFOSMQOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481889
Record name PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64460-41-9
Record name 64460-41-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.